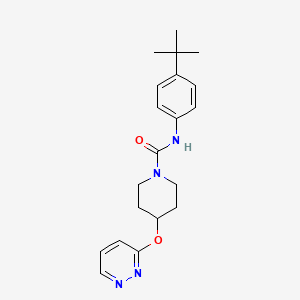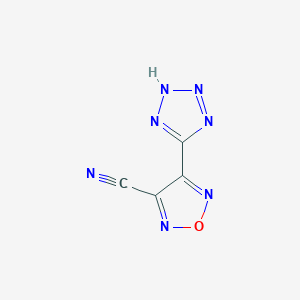![molecular formula C15H14FN3O3S B2399801 N-(1,3-dimetil-2,2-dióxido-1,3-dihidrobenzo[c][1,2,5]tiadiazol-5-il)-3-fluorobenzamida CAS No. 2034544-63-1](/img/structure/B2399801.png)
N-(1,3-dimetil-2,2-dióxido-1,3-dihidrobenzo[c][1,2,5]tiadiazol-5-il)-3-fluorobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C15H14FN3O3S and its molecular weight is 335.35. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dopaje tipo N en electrónica orgánica
Este compuesto se usa como un dopante tipo n eficiente en electrónica orgánica . El derivado 2-(2-metoxifenil)-1,3-dimetil-1H-benzoimidazol-3-ioduro (o-OMe-DMBI-I) se ancla a superficies de oro de una manera altamente estable y posteriormente gira de manera unidireccional cuando se excita con pulsos STM .
Máquinas moleculares
El compuesto se usa en la creación de máquinas moleculares . Cuando se aplican pulsos de voltaje usando un sesgo que varía entre 300 y 400 mV, la molécula muestra un movimiento rotacional unidireccional secuencial a través de seis orientaciones definidas con una probabilidad superior al 95% .
Rotor molecular
El compuesto actúa como un rotor molecular . El modo de unión exacto de este rotor molecular podría aclararse recientemente y se encontró que se basa en la escisión del grupo metoxi, lo que da como resultado la formación de una función alcoxi capaz de unirse al oro de manera covalente .
Nanocar
La elongación del rotor a una unidad de naftaleno evita una unión eficiente, convirtiendo el rotor en un nanocar . Esto podría ser interesante para construir maquinaria molecular más exigente, por ejemplo, engranajes moleculares .
Aplicaciones termoeléctricas
El compuesto se utiliza para aplicaciones termoeléctricas . Se ha demostrado que el N-DMBI se puede activar no solo mediante recocido térmico por encima de 100 °C, sino también mediante irradiación con luz UV a bajas fluencias incluso en películas delgadas .
Estabilidad al aire
N-DMBI se ha introducido como una molécula pequeña procesable en solución que ofrece una estabilidad al aire decente y un factor de potencia récord para la generación de energía termoeléctrica . Esto lo convierte en un candidato prometedor para aplicaciones prácticas en dispositivos orgánicos .
Propiedades
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c1-18-13-7-6-12(9-14(13)19(2)23(18,21)22)17-15(20)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQMZSFQVPFIBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(S1(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol](/img/structure/B2399723.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2399726.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone](/img/structure/B2399727.png)
![4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine](/img/structure/B2399730.png)
![2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide](/img/structure/B2399731.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2399734.png)

![3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2399736.png)


![N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2399741.png)
